4-Amino-3-cyanobenzoic acid is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been reported in the literature, often involving the nitration of 3-aminobenzoic acid followed by reduction and cyanation []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
While the specific applications of 4-amino-3-cyanobenzoic acid are still being explored, its unique chemical structure suggests potential in various research areas:
4-Amino-3-cyanobenzoic acid is an organic compound with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. It features an amino group (-NH₂) and a cyano group (-C≡N) attached to a benzoic acid structure. The compound is characterized by its aromatic ring, which contributes to its chemical stability and reactivity. The presence of both the amino and cyano functional groups enhances its potential for various
These reactions make 4-amino-3-cyanobenzoic acid a versatile intermediate in organic synthesis .
Research indicates that 4-amino-3-cyanobenzoic acid exhibits notable biological activities, including:
The synthesis of 4-amino-3-cyanobenzoic acid can be achieved through several methods:
These methods highlight the compound's accessibility for synthetic chemists.
4-Amino-3-cyanobenzoic acid finds applications in various fields:
Several compounds share structural similarities with 4-amino-3-cyanobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 4-amino-3-cyanobenzoate | 159847-80-0 | 0.91 |
Methyl 2-amino-4-cyanobenzoate | 159847-83-3 | 0.87 |
4-Amino-3,5-dimethylbenzoic acid | 4919-40-8 | 0.83 |
Methyl 2-amino-5-cyanobenzoate | 159847-81-1 | 0.83 |
Uniqueness of 4-Amino-3-Cyanobenzoic Acid:
Unlike its analogs, which may possess variations in substituents or functional groups, 4-amino-3-cyanobenzoic acid's unique combination of both an amino and cyano group on the aromatic ring provides distinct reactivity patterns and biological properties that are crucial for its applications in pharmaceuticals and materials science .